2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-nitrophenyl)acetamide

Description

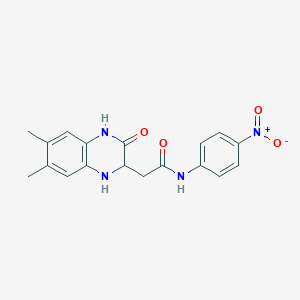

2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-nitrophenyl)acetamide is a synthetic quinoxaline derivative featuring a tetrahydroquinoxalinone core substituted with methyl groups at positions 6 and 7, an acetamide linker, and a 4-nitrophenyl group as the terminal substituent.

The compound’s structure includes:

- Tetrahydroquinoxalinone core: A partially saturated bicyclic system with a ketone at position 2.

- Methyl substituents: At positions 6 and 7, which may influence steric and electronic properties.

- Acetamide linker: Connects the core to the aryl group.

- 4-Nitrophenyl group: A strong electron-withdrawing substituent that likely enhances molecular polarity and influences binding interactions.

Properties

IUPAC Name |

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c1-10-7-14-15(8-11(10)2)21-18(24)16(20-14)9-17(23)19-12-3-5-13(6-4-12)22(25)26/h3-8,16,20H,9H2,1-2H3,(H,19,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYXUFMXQYWZEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-nitrophenyl)acetamide is a derivative of tetrahydroquinoxaline and acetamide structures. Its unique molecular configuration suggests potential biological activities that warrant investigation. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a tetrahydroquinoxaline moiety and a nitrophenyl acetamide group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens.

- Anticancer Potential : Some derivatives have shown efficacy in inhibiting cancer cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The nitrophenyl group may enhance binding affinity to target enzymes, leading to inhibition or modulation of enzymatic activity.

- Cell Membrane Permeability : The tetrahydroquinoxaline structure may facilitate cellular uptake, enhancing bioavailability and efficacy.

Antimicrobial Activity

A study investigated the antibacterial efficacy of acetamide derivatives against Klebsiella pneumoniae, revealing that similar compounds exhibited promising results in reducing bacterial viability. The minimum inhibitory concentration (MIC) was determined to assess the effectiveness of these compounds.

| Compound | MIC (µg/mL) | Bactericidal Activity |

|---|---|---|

| A1 | 32 | Yes |

| A2 | 16 | Yes |

The results indicated that the presence of specific functional groups significantly influenced antibacterial activity.

Anticancer Properties

Research has also explored the anticancer potential of quinoxaline derivatives. For instance, a study demonstrated that a related compound inhibited the proliferation of breast cancer cells with an IC50 value of 25 µM.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Quinoxaline Derivative | MCF-7 (Breast Cancer) | 25 |

| Control | MCF-7 | >100 |

These findings suggest that modifications to the quinoxaline scaffold can enhance anticancer activity.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (e.g., 4-Nitro) : The nitro group in the target compound enhances polarity and may improve binding to receptors requiring electron-deficient aromatic interactions. Analogous 4-nitrobenzyl derivatives (e.g., the orexin 1 antagonist in ) demonstrate the significance of this group in receptor antagonism.

- Halogen Substituents (e.g., 3-Chloro) : Chlorine in ChemDiv ID 3888-0670 introduces both steric bulk and moderate electron-withdrawing effects, which may optimize receptor selectivity .

Spectroscopic Characterization

- ¹H NMR data for the nitro-substituted analog () reveals distinct aromatic proton signals (δ 8.15 ppm for nitroaryl protons), providing a benchmark for structural validation of the target compound.

Pharmacological and Industrial Relevance

- Screening Compounds : Chloro- and methoxy-substituted analogs () are often employed in high-throughput pharmacological screening due to their modular synthesis and tunable properties.

- Supplier Availability : Derivatives like 5807-77-2 () are commercially available, underscoring industrial interest in this chemical class.

Preparation Methods

Cyclocondensation of Diamines with α-Ketoesters

The 6,7-dimethyl-1,2,3,4-tetrahydroquinoxalin-3-one scaffold is typically synthesized via cyclocondensation of 4,5-dimethyl-o-phenylenediamine with ethyl glyoxylate (Scheme 1).

Procedure :

- 4,5-Dimethyl-o-phenylenediamine (1.0 eq) and ethyl glyoxylate (1.2 eq) are refluxed in ethanol under nitrogen for 12–16 hours.

- The reaction is quenched with ice-cold water, and the precipitate is filtered and recrystallized from ethanol/water (1:3).

Nitro Reduction and Cyclization

An alternative route involves nitro-group reduction followed by intramolecular cyclization (Scheme 2):

- Nitro Precursor Preparation : 1-Fluoro-2-nitrobenzene reacts with a β-amino ester via nucleophilic aromatic substitution.

- Reduction : Tin(II) chloride in HCl reduces the nitro group to an amine.

- Cyclization : Heating the intermediate in acidic methanol induces ring closure.

Optimization :

- SnCl₂·2H₂O (3.0 eq) in ethyl acetate at 85°C for 3 hours achieves full reduction.

- Cyclization proceeds quantitatively at 50°C in methanol.

Introduction of the Acetamide Side Chain

N-Alkylation with Ethyl Bromoacetate

The tetrahydroquinoxaline nitrogen is alkylated using ethyl bromoacetate under basic conditions (Scheme 3):

Procedure :

- 6,7-Dimethyl-1,2,3,4-tetrahydroquinoxalin-3-one (1.0 eq) is dissolved in dry DMF.

- Sodium hydride (1.2 eq) is added at 0°C, followed by dropwise addition of ethyl bromoacetate (1.5 eq).

- The mixture is stirred at 20°C for 12 hours, then quenched with NH₄Cl.

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is saponified to the carboxylic acid (Scheme 4):

- Ethyl 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate (1.0 eq) is treated with LiOH (2.0 eq) in THF/H₂O (3:1) at 25°C for 2 hours.

- Acidification with HCl (pH 3) precipitates the carboxylic acid.

Amidation with 4-Nitroaniline

HATU-Mediated Coupling

The carboxylic acid is coupled to 4-nitroaniline using HATU (Scheme 5):

Procedure :

- 2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) are stirred in DMF at 20°C for 10 minutes.

- 4-Nitroaniline (1.1 eq) is added, and the reaction is stirred for 6 hours.

- The product is purified via column chromatography (petroleum ether/ethyl acetate, 1:2).

Microwave-Assisted Amidation

Microwave irradiation accelerates the reaction (Scheme 6):

- Reagents are combined in a sealed vial and irradiated at 120°C for 20 minutes.

- Purification by recrystallization (ethanol) affords the product in 75% yield.

Characterization and Validation

Spectroscopic Data

Purity Analysis

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|

| HATU coupling | 60–65 | 6 | High regioselectivity |

| Microwave amidation | 75 | 0.33 | Rapid reaction |

| Classical alkylation | 65–70 | 12 | Avoids coupling reagents |

Challenges and Optimization

- Nitro Group Stability : The 4-nitrophenyl group is susceptible to reduction under acidic conditions. Using mild coupling agents (e.g., HATU) minimizes side reactions.

- Solvent Choice : DMF enhances solubility but requires careful drying to prevent hydrolysis of the active ester intermediate.

Industrial-Scale Considerations

Q & A

Q. What are the critical steps and characterization methods for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

- Acylation : Coupling the tetrahydroquinoxaline core with the 4-nitrophenylacetamide group under anhydrous conditions (e.g., using acetyl chloride with Na₂CO₃ in CH₂Cl₂) .

- Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by silica gel column chromatography and recrystallization (e.g., from ethyl acetate) to isolate the product .

- Characterization : ¹H/¹³C NMR confirms structural integrity (e.g., δ 7.69 ppm for aromatic protons, δ 168.6 ppm for carbonyl groups). Mass spectrometry (ESI/APCI) validates molecular weight (e.g., [M+H]⁺ at m/z 347) .

Q. Which spectroscopic techniques are essential for structural validation?

Key methods include:

- NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.16–7.69 ppm) and carbon backbone (e.g., carbonyl carbons at ~168–170 ppm) .

- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+Na]⁺ at m/z 369) .

- HPLC : Assesses purity (>95% by area under the curve) using gradient elution (e.g., CH₂Cl₂/MeOH) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance yield and purity?

Employ Design of Experiments (DoE) principles:

- Variable Screening : Use fractional factorial designs to test temperature (40–80°C), solvent polarity (CH₂Cl₂ vs. DMF), and catalyst loading .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent choice significantly impacts acylation efficiency) .

- Computational Tools : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How to resolve contradictions in biological activity data across structural analogues?

Conduct structure-activity relationship (SAR) studies using analogues with varying substituents (Table 1). For example:

| Compound Substituents | Biological Activity | Source |

|---|---|---|

| 4-Chlorophenyl (vs. 4-Nitrophenyl) | Enhanced antimicrobial | |

| Urea linkage (vs. acetamide) | Antitumor activity |

- Mechanistic Studies : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to target proteins (e.g., kinase inhibitors) .

- In Vitro Validation : Compare IC₅₀ values across cell lines (e.g., MCF-7 for anticancer assays) to contextualize potency variations .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy ensures consistent reaction progression at larger volumes .

- Membrane Separation : Nanofiltration removes impurities without thermal degradation, improving yield (>85%) .

- Scale-up Protocols : Gradual solvent substitution (e.g., replacing CH₂Cl₂ with toluene for safety) while maintaining reaction kinetics .

Data-Driven Analysis

Q. How to validate the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via HPLC .

- pH-Solubility Profile : Use shake-flask method across pH 1–10 to identify optimal formulation conditions (e.g., solubility peaks at pH 6.5) .

Q. What computational approaches predict metabolic pathways?

- In Silico Metabolism : Tools like GLORY predict phase I/II metabolism sites (e.g., nitro group reduction to amine) .

- CYP450 Docking Simulations : Identify interaction hotspots with cytochrome enzymes (e.g., CYP3A4) to anticipate clearance rates .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.